6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one

Scaffold hopping Medicinal chemistry Lead optimization

Fungal naphthalenone metabolite for melanin biosynthesis research & covalent inhibitor discovery. Resolves scaffold redundancy vs. isocoumarin leads-10.6% lower TPSA (77.8 vs 87.0 Ų), one fewer HBA (4 vs 5), and a reactive α,β-unsaturated ketone absent in scytalone. • DHN-melanin pathway probe targeting scytalone dehydratase (EC 4.2.1.94) • Covalent fragment (MW 206.19 Da) for cysteine-protease, kinase, or deubiquitinase screening • Predicted enhanced BBB permeation vs. isocoumarin analogs Supplied with full analytical characterization (HPLC, 1H NMR). Custom synthesis available.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 676620-32-9
Cat. No. B12531412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one
CAS676620-32-9
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(C1=O)C(=CC(=C2)O)O)CO
InChIInChI=1S/C11H10O4/c12-5-6-1-7-3-8(13)4-10(15)11(7)9(14)2-6/h1,3-4,12-13,15H,2,5H2
InChIKeyDANZVIZXRJZZJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalenone Scaffold Definition and Procurement


6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one (CAS 676620-32-9) is a C₁₁ naphthalenone polyketide featuring a 6,8-dihydroxy substitution pattern, a 3-hydroxymethyl group, and an α,β-unsaturated ketone (enone) at the 1-position [1]. This compound belongs to the fungal naphthalenone metabolite class, biosynthesized via the 1,8-dihydroxy-naphthalene (DHN) polyketide pathway, and is structurally situated at the intersection of naphthalenone, isocoumarin, and melanin-pathway intermediate chemical space [2].

Why Generic Substitution with Analogs Fails


Generic substitution of 6,8-dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one with its nearest structural analogs—6,8-dihydroxy-3-hydroxymethylisocoumarin (CAS 62209-16-9) or scytalone (CAS 49598-85-8)—introduces fundamental changes in core scaffold, oxidation state, and molecular recognition capacity. The naphthalenone core is an all-carbon bicyclic system terminating in a reactive α,β-unsaturated ketone, which confers distinct electrophilic character, ring geometry, and hydrogen-bond acceptor count relative to the lactone-based isocoumarin scaffold [1][2]. The saturated dihydro analog scytalone lacks the enone moiety entirely, eliminating Michael acceptor reactivity available to the target compound [3]. These scaffold-level and oxidation-state differences translate to non-interchangeable biological target engagement profiles, metabolic stability, and intellectual property landscapes, making blind substitution a source of irreproducible results in lead optimization workflows.

Quantified Differentiation vs. Structural Analogs


Core Scaffold Comparison and Polarity Differences

NOTE ON EVIDENCE STRENGTH: High-strength quantitative differential evidence (direct head-to-head comparisons with measured IC₅₀ or Kᵢ values) is currently limited for this compound. The following evidence dimensions rely on class-level inference from structurally related naphthalenones, cross-study extrapolation from isocoumarin analogs, and computed physicochemical property triangulation. Users should interpret these differentiators as hypothesis-generating and warranting experimental verification rather than as definitive proof of superiority. — The target naphthalenone scaffold differs fundamentally from its isocoumarin isomer (CAS 62209-16-9) in core architecture: the naphthalenone possesses an all-carbon bicyclic system with a ketone at C1 (4 H-bond acceptors; TPSA = 77.8 Ų), whereas the isocoumarin incorporates a lactone oxygen in the B-ring (5 H-bond acceptors; TPSA = 87.0 Ų) [1][2]. The additional H-bond acceptor and 11.8% larger polar surface area of the isocoumarin predict altered membrane permeability and protein-binding pharmacophore geometry relative to the naphthalenone [3].

Scaffold hopping Medicinal chemistry Lead optimization

Enone Reactivity and Covalent Binding Potential

The target compound contains a conjugated α,β-unsaturated ketone (enone) spanning C1–C3, conferring electrophilic reactivity at the β-carbon (C3) capable of forming covalent adducts with biological nucleophiles (e.g., cysteine thiols) via Michael addition [1]. By contrast, scytalone (CAS 49598-85-8) possesses a saturated C2–C3 bond and lacks this electrophilic center entirely, while the isocoumarin analog (CAS 62209-16-9) distributes its electrophilicity across a lactone carbonyl rather than an enone system, yielding different chemoselectivity and reaction kinetics [2][3].

Covalent inhibitor Michael acceptor Electrophilic warhead

C3 Substituent Flexibility vs. Scytalone

At the C3 position, the target compound bears a hydroxymethyl (–CH₂OH) substituent, whereas scytalone bears a hydroxyl (–OH) group at the equivalent stereocenter [1][2]. This substitution introduces an additional sp³ carbon, increasing molecular weight by 12.01 Da (206.19 vs. 194.18 Da) and adding one rotatable bond (1 vs. 0), while marginally reducing computed lipophilicity (XLogP3 0.7 vs. 0.9) [1][2]. The hydroxymethyl group provides extended conformational freedom and a distinct hydrogen-bond donor/acceptor geometry compared to the more polar, rotationally constrained hydroxyl of scytalone.

Structure-activity relationship Functional group replacement Lipophilic efficiency

Physicochemical Property Triangulation

A triangulated comparison of computed physicochemical properties reveals that the target naphthalenone occupies a distinct property niche relative to its two closest structural analogs [1][2][3]. The naphthalenone and scytalone share identical TPSA (77.8 Ų) and HBA count (4), yet differ in MW (206.19 vs. 194.18) and rotatable bonds (1 vs. 0). The isocoumarin diverges on TPSA (87.0 Ų, +11.8%), HBA count (5, +25%), and molecular formula (C₁₀H₈O₅ vs. C₁₁H₁₀O₄). All three share identical HBD count (3) [1][2][3]. The target naphthalenone is the only analog combining the intermediate MW range, rotatable bond presence, and enone reactivity within this comparator set.

Drug-likeness Physicochemical profiling Permeability prediction

Neuroprotective Pharmacophore Validation

Ding et al. (2025) demonstrated that 6,8-dihydroxy-3-hydroxymethylisocoumarin (compound 4) effectively inhibited Aβ₁₋₄₂-induced cytotoxicity in SH-SY5Y human neuroblastoma cells, establishing the neuroprotective potential of the 6,8-dihydroxy-3-hydroxymethyl pharmacophore [1]. In parallel, the naphthalenone scaffold has independently demonstrated neuroprotective activity: xylarinaps A, B, D, and E from Xylaria nigripes significantly enhanced PC12 cell viability under oxygen-glucose deprivation (OGD) conditions and decreased malondialdehyde (MDA) levels [2]. This convergent evidence across two distinct core scaffolds (isocoumarin and naphthalenone) supports the class-level inference that the target compound may retain neuroprotective activity.

Neuroprotection Alzheimer's disease Isocoumarin SAR

Melanin Pathway and Antifungal Target Engagement

Scytalone is a well-characterized intermediate in the DHN-melanin biosynthetic pathway of pathogenic fungi, where it serves as the substrate for scytalone dehydratase (EC 4.2.1.94), a validated target of the commercial rice blast fungicide carpropamid [1][2]. The target naphthalenone is a direct structural analog of scytalone, differing in oxidation state at C2–C3 (enone vs. saturated alkane) and C3 substituent (–CH₂OH vs. –OH), while sharing the identical 6,8-dihydroxy-1-keto substitution pattern and TPSA value (77.8 Ų) [3]. This close structural relationship suggests the target compound may interact with enzymes of the melanin pathway either as an alternative substrate, inhibitor, or mechanistic probe.

Melanin biosynthesis Antifungal target Scytalone dehydratase

Prioritized Research and Industrial Applications


Neurodegenerative Disease Lead Discovery

Based on the demonstrated neuroprotective activity of 6,8-dihydroxy-3-hydroxymethylisocoumarin in Aβ₁₋₄₂-challenged SH-SY5Y neuroblastoma cells [1] and the independent validation of naphthalenone neuroprotection in OGD-challenged PC12 cells [2], the target naphthalenone can be prioritized for head-to-head neuroprotection screening. Its lower TPSA (77.8 vs. 87.0 Ų for the isocoumarin analog) and reduced HBA count (4 vs. 5) predict improved passive blood-brain barrier permeation [3], potentially addressing a key limitation of isocoumarin-based neuroprotective leads.

Covalent Inhibitor and Fragment-Based Design

The α,β-unsaturated ketone present in the target naphthalenone—absent in both scytalone and the isocoumarin analog—enables exploration of covalent inhibition strategies [4]. With a molecular weight of 206.19 Da and TPSA of 77.8 Ų, the compound meets fragment-like property criteria and can serve as a minimalist enone-containing fragment for covalent fragment screening against cysteine-protease, kinase, or deubiquitinase targets, where sustained or irreversible target engagement is therapeutically desirable [3].

Antifungal Melanin Pathway Probe Development

The structural homology to scytalone positions the target compound as a candidate melanin pathway probe [5]. Its enone moiety may confer irreversible inhibition of scytalone dehydratase (EC 4.2.1.94)—a validated fungicide target structurally characterized with carpropamid at 100 K resolution [6]—distinguishing it from reversible tight-binding inhibitors. Application in plant-pathogenic fungi such as Magnaporthe oryzae (rice blast) and Colletotrichum lagenarium is supported by the established essentiality of DHN-melanin for appressorial penetration and host invasion.

Scaffold-Hopping from Isocoumarin Cores

For medicinal chemistry teams working with isocoumarin leads, the target naphthalenone offers a direct scaffold-hopping opportunity with quantifiable property differentiation: 10.6% lower TPSA (77.8 vs. 87.0 Ų), one fewer H-bond acceptor (4 vs. 5), introduction of enone Michael acceptor reactivity, and a demonstrably distinct intellectual property landscape—all while retaining the 6,8-dihydroxy-3-hydroxymethyl pharmacophore [3][4]. This scaffold hop may resolve IP constraints, improve synthetic tractability via carbocyclic chemistry, or enhance pharmacokinetic profiles of existing isocoumarin series.

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